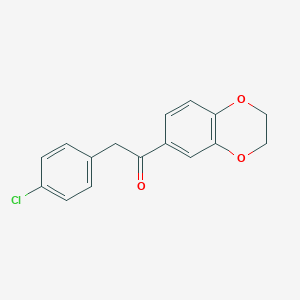
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, also known as BDPC, is a synthetic compound that belongs to the class of designer drugs. BDPC is structurally similar to methamphetamine and has been used as a stimulant drug in the past. However, due to its potential for abuse, BDPC is now a controlled substance in many countries. Despite its controversial history, BDPC has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to increase locomotor activity and induce stereotypy in rats. In addition, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
実験室実験の利点と制限
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to have neuroprotective effects and can be used to study the mechanisms of oxidative stress-induced neuronal damage. However, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a controlled substance in many countries and can be difficult to obtain for research purposes. In addition, the potential for abuse and toxicity limits its use in laboratory experiments.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have neuroprotective effects and could be used to prevent or slow the progression of these diseases. Another area of interest is its potential use in treating depression and anxiety disorders. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to improve cognitive function and memory and could be used to treat the cognitive symptoms of these disorders. Finally, there is potential for the development of new 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone analogs with improved therapeutic properties.
合成法
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be synthesized using various methods, including the reduction of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone oxime and the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine with 4-chlorobenzaldehyde. The synthesis of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is relatively simple and can be achieved using common laboratory equipment.
科学的研究の応用
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has neuroprotective effects and can reduce neuronal damage caused by oxidative stress. Another study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can improve cognitive function and memory in rats. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been studied for its potential use in treating depression and anxiety disorders.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-4-1-11(2-5-13)9-14(18)12-3-6-15-16(10-12)20-8-7-19-15/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFZXBIIJIATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

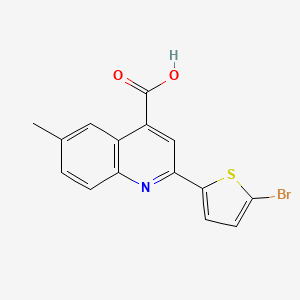
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
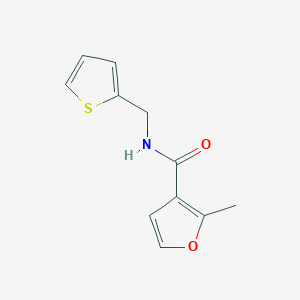
![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
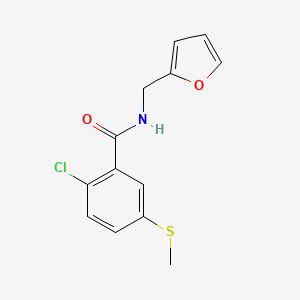
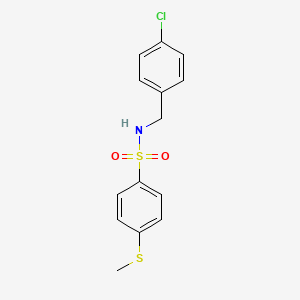
![4-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5745240.png)
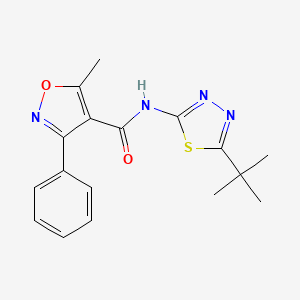
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
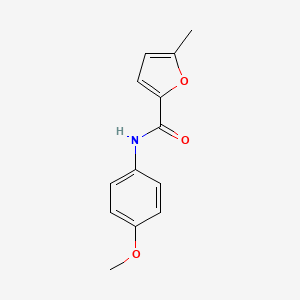
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5745284.png)